

An In-depth Technical Guide to (±)-3-Methyl-2-oxovaleric Acid Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethoxyethanol

Cat. No.: B1332150

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A Note on CAS Number: The inquiry specified CAS number 30934-97-5, which corresponds to **2,2-dimethoxyethanol**. However, based on the detailed request for a technical guide focused on properties and applications relevant to researchers and drug development professionals, it is presumed that the compound of interest is the biologically active metabolite, (±)-3-Methyl-2-oxovaleric acid sodium salt (CAS 3715-31-9), which is a key intermediate in amino acid metabolism. This guide will focus on the latter compound.

Core Properties

(±)-3-Methyl-2-oxovaleric acid sodium salt, also known as (±)-Sodium 3-methyl-2-oxovalerate or DL- α -Keto- β -methylvaleric acid sodium salt, is the sodium salt of a branched-chain α -keto acid.^{[1][2]} It is a key metabolite in the catabolism of the essential amino acid isoleucine.^{[3][4]}

Chemical and Physical Properties

The chemical and physical properties of (±)-3-Methyl-2-oxovaleric acid sodium salt are summarized in the table below.

Property	Value	Reference
CAS Number	3715-31-9	[1]
Molecular Formula	C ₆ H ₉ NaO ₃	[2]
Molecular Weight	152.12 g/mol	[1]
Synonyms	(±)-Sodium 3-methyl-2-oxovalerate, 3-Methyl-2-oxopentanoic acid sodium salt, DL-α-Keto-β-methylvaleric acid sodium salt, Ketoisoleucine sodium salt	[1]
Appearance	Solid	[5]
Melting Point	204-206 °C	[2]
Solubility	Soluble in PBS (pH 7.2) at ≥10 mg/ml; Sparingly soluble in DMSO (1-10 mg/ml)	[6]
Storage Temperature	2-8°C	[1]

Biological Activity and Applications

(±)-3-Methyl-2-oxovaleric acid sodium salt is a crucial molecule in the study of amino acid metabolism and related genetic disorders. Its primary applications in research and drug development stem from its role as a metabolic intermediate and a biomarker.

Role in Branched-Chain Amino Acid Metabolism

This compound is an intermediate in the degradation pathway of the branched-chain amino acid (BCAA) isoleucine.[3] The breakdown of BCAAs is a critical process for energy production, particularly in muscle tissue.[7] (±)-3-Methyl-2-oxovaleric acid is formed from isoleucine via transamination and is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[4][8]

Substrate for α-Keto Acid Dehydrogenases

A primary application of (±)-3-Methyl-2-oxovaleric acid sodium salt in research is as a substrate to investigate the specificity, distribution, and kinetics of α -keto acid dehydrogenases, particularly the BCKAD complex.^{[1][9]} Studying the activity of this enzyme complex is vital for understanding BCAA metabolism and its dysregulation in various diseases.

Maple Syrup Urine Disease (MSUD)

(±)-3-Methyl-2-oxovaleric acid is a key biomarker for Maple Syrup Urine Disease (MSUD), an autosomal recessive metabolic disorder.^{[3][10]} MSUD is caused by a deficiency in the BCKAD complex, leading to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α -keto acids, including 3-methyl-2-oxovaleric acid, in the blood, urine, and cerebrospinal fluid.^{[4][8][11]} This accumulation is neurotoxic and can lead to severe neurological damage if untreated.^{[3][8]} The characteristic sweet odor of the urine in MSUD patients is attributed to the buildup of these metabolites.^[6]

Metabolite Concentration in MSUD	
Affected Metabolites	Elevated levels of branched-chain amino acids (leucine, isoleucine, valine) and their corresponding α -keto acids (including 3-methyl-2-oxovaleric acid) are observed in plasma and urine. ^{[12][13]}
Diagnostic Marker	Persistently elevated leucine and the presence of alloisoleucine are pathognomonic for MSUD. ^[13]

Insulin Secretion

α -ketomonocarboxylic acids, including 3-methyl-2-oxovaleric acid, have been shown to trigger insulin release from pancreatic β -cells.^[14] The proposed mechanism involves the inhibition of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and subsequent insulin secretion. This property makes it a compound of interest in the study of insulin signaling and diabetes.^{[15][16]}

Experimental Protocols

Branched-Chain α -Keto Acid Dehydrogenase (BCKAD) Activity Assay

This protocol describes a general method for measuring the activity of the BCKAD complex using a branched-chain α -keto acid as a substrate.

Objective: To determine the rate of NADH production resulting from the oxidative decarboxylation of (\pm)-3-Methyl-2-oxovaleric acid by the BCKAD complex.

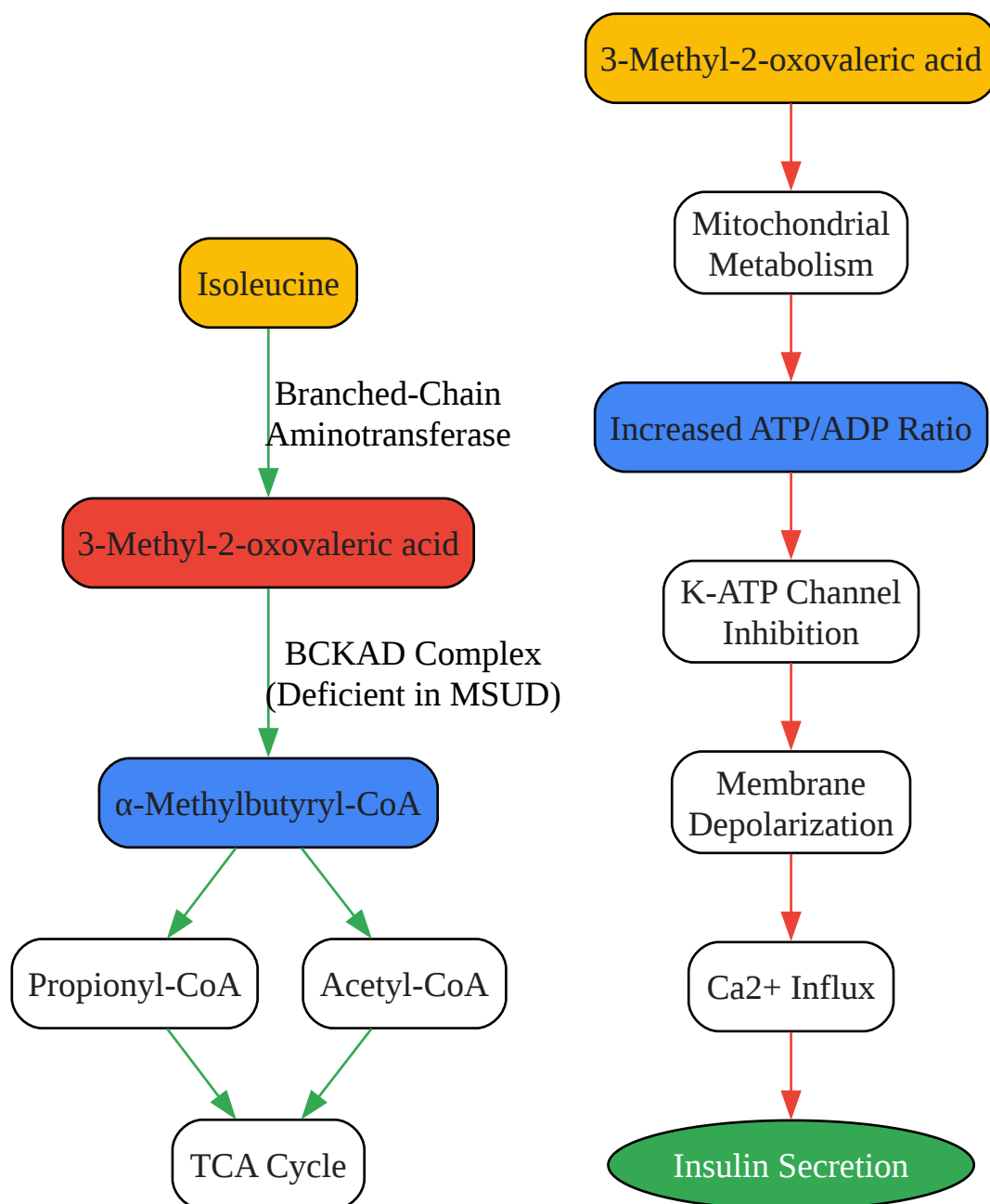
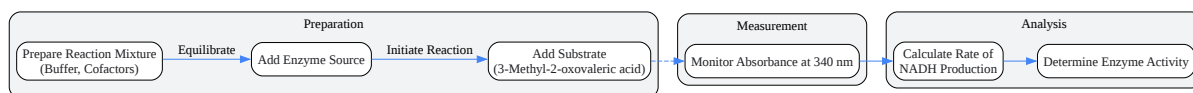
Materials:

- Tissue homogenate or isolated mitochondria
- Assay Buffer (e.g., 25 mM HEPES, pH 7.4)
- (\pm)-3-Methyl-2-oxovaleric acid sodium salt (substrate)
- Cofactors: NAD⁺, Coenzyme A (CoA), Thiamine pyrophosphate (TPP), MgSO₄
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare the reaction mixture in a cuvette containing the assay buffer and cofactors.
- Add the enzyme source (tissue homogenate or mitochondria) to the cuvette and incubate for a short period to allow for temperature equilibration.
- Initiate the reaction by adding a known concentration of (\pm)-3-Methyl-2-oxovaleric acid sodium salt.
- Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
- Record the absorbance at regular time intervals for a set duration.
- Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

- Express enzyme activity as nmol of NADH formed per minute per milligram of protein.



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- To cite this document: BenchChem. [An In-depth Technical Guide to (\pm)-3-Methyl-2-oxovaleric Acid Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332150#cas-number-30934-97-5-properties-and-applications]

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